molecular formula C28H25ClN2O4 B2888323 Methyl 1,5-dibenzyl-3-(2-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate CAS No. 321521-59-9

Methyl 1,5-dibenzyl-3-(2-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate

Cat. No.: B2888323
CAS No.: 321521-59-9
M. Wt: 488.97
InChI Key: WZYPLTWIFQOBHL-UHFFFAOYSA-N
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Description

Methyl 1,5-dibenzyl-3-(2-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate (CAS: 321521-59-9) is a pyrrolo[3,4-c]pyrrole derivative characterized by a bicyclic framework with two fused pyrrole rings. Key structural features include:

  • Substituents: Two benzyl groups at positions 1 and 5, a 2-chlorophenyl group at position 3, and a methyl ester at position 1.

This compound’s structural complexity suggests applications in medicinal chemistry (e.g., as a scaffold for enzyme inhibitors) or materials science (e.g., as a building block for organic semiconductors).

Properties

IUPAC Name

methyl 3,5-dibenzyl-1-(2-chlorophenyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN2O4/c1-35-27(34)28(16-18-10-4-2-5-11-18)23-22(24(30-28)20-14-8-9-15-21(20)29)25(32)31(26(23)33)17-19-12-6-3-7-13-19/h2-15,22-24,30H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYPLTWIFQOBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(C2C(C(N1)C3=CC=CC=C3Cl)C(=O)N(C2=O)CC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1,5-dibenzyl-3-(2-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a synthetic compound that belongs to the class of pyrrole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the existing literature on its biological activities, synthesizing findings from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C25H26ClN2O4C_{25}H_{26}ClN_{2}O_{4}, with a molecular weight of 442.94 g/mol. The compound features a complex structure characterized by multiple aromatic rings and heterocyclic components that contribute to its biological activity.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of pyrrole derivatives. For instance, a related study synthesized various pyrrole carboxylates and evaluated their in vitro antimicrobial activities against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited significant antibacterial activity, with zones of inhibition ranging from 10 mm to 30 mm depending on the structure and substituents present in the compound .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

Compound NameZone of Inhibition (mm)Activity Type
Compound A25Antibacterial
Compound B30Antifungal
Methyl Derivative20Antibacterial

Anticancer Activity

Pyrrole derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that certain pyrrole-based compounds can induce apoptosis in cancer cell lines. The mechanism is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, methyl derivatives have shown promise in inhibiting tumor growth in mouse models .

Anti-inflammatory Effects

Research has indicated that methyl-substituted pyrroles exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways. These compounds can inhibit the production of pro-inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

One notable study involved the synthesis of a series of methyl pyrrole derivatives followed by biological screening. The study found that modifications to the benzyl groups significantly affected the biological activity, highlighting the importance of structural optimization in drug design. The synthesized compounds were subjected to various assays to evaluate their efficacy against specific microbial strains and cancer cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogous heterocyclic derivatives, focusing on structural features, synthesis, and physicochemical properties.

Key Observations :

Structural Diversity: The target compound’s pyrrolo[3,4-c]pyrrole core is distinct from pyrimidine, imidazo-pyridine, or simple pyrrole frameworks in analogs. Substituent Effects:

  • The 2-chlorophenyl group introduces steric bulk and electron-withdrawing effects, contrasting with the 4-nitrophenyl (stronger electron withdrawal) in analogs .
  • Benzyl groups (target compound) vs. phenethyl () or methyl () substituents influence solubility and steric hindrance.

Synthetic Efficiency: Yields for analogs range from 51% (imidazo-pyridine derivative ) to 79% (pyrimidine derivative ).

Physicochemical Properties: Melting points for analogs correlate with molecular symmetry and intermolecular interactions (e.g., hydrogen bonding via nitrophenyl or cyano groups). The target compound’s lack of such polar groups may result in lower melting points, though experimental data is absent.

Spectroscopic Characterization: IR and NMR: The target compound lacks reported spectral data, whereas analogs show diagnostic peaks for CN (~2188–2220 cm⁻¹), C=O (~1700 cm⁻¹), and aromatic protons (~2.5–3.3 ppm) .

Research Implications and Limitations

  • Potential Applications: Pyrrolo[3,4-c]pyrrole derivatives are understudied compared to imidazo-pyridine or pyrimidine analogs, which are explored in medicinal chemistry (e.g., kinase inhibitors ) and organic electronics (e.g., light-emitting materials ). The target compound’s ester and chlorophenyl groups suggest utility as a synthetic intermediate for drug discovery or polymer precursors.
  • Limitations :

    • Sparse data on the target compound’s synthesis, crystallography (cf. SHELX refinements ), or biological activity necessitates further study.

Q & A

Q. What are the key synthetic routes for Methyl 1,5-dibenzyl-3-(2-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate?

Synthesis typically involves multi-step cyclization reactions. For example:

  • One-pot two-step reactions using substituted pyrrolidine precursors and aromatic carbonyl compounds (e.g., 2-chlorobenzoyl derivatives) under reflux conditions in acetic acid, followed by purification via column chromatography (eluent: dichloromethane) and recrystallization (ethanol) .
  • Base-assisted cyclization of intermediates containing diaryl substituents, monitored by spectroscopic methods (e.g., ¹H/¹³C NMR, FTIR) to confirm structural integrity .

Q. Key Data for Optimization

ParameterTypical Range/ValueSource
Reaction TemperatureReflux (acetic acid)
Purification MethodColumn chromatography
Yield Range46–63% (analogous routes)

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.20–7.57 ppm for 2-chlorophenyl), benzyl groups (δ ~4.27 ppm for methyl ester), and pyrrolidine ring protons .
  • FTIR : Confirm carbonyl stretches (4,6-dioxo groups at ~1700–1750 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • HRMS (ESI) : Validate molecular weight (e.g., calculated vs. observed m/z for [M+1]⁺) .

Q. What are the predicted physicochemical properties of this compound?

PropertyPredicted ValueSource
Boiling Point657.8 ± 55.0 °C
Density1.315 ± 0.06 g/cm³
pKa5.36 ± 0.60

These values guide solvent selection (e.g., high-boiling solvents for synthesis) and solubility assessments for biological assays .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., 2-chlorophenyl, benzyl groups) influence reactivity?

  • Steric effects : Bulky benzyl groups at positions 1 and 5 may hinder nucleophilic attacks on the pyrrolidine core, requiring optimized reaction conditions (e.g., elevated temperatures) .
  • Electronic effects : The electron-withdrawing 2-chlorophenyl group increases electrophilicity at the 4,6-dioxo sites, enabling selective functionalization (e.g., nucleophilic additions) .

Q. Experimental Validation :

  • Compare reaction kinetics with analogs lacking the 2-chlorophenyl group.
  • Use computational modeling (DFT) to map electrostatic potential surfaces .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Dynamic effects : Rotameric equilibria in the pyrrolidine ring may cause split peaks in ¹H NMR. Use variable-temperature NMR to confirm .
  • Impurity analysis : Cross-check HRMS for trace byproducts (e.g., incomplete deprotection of benzyl groups) .

Case Study : Aromatic proton signals in δ 7.24–7.57 ppm (DMSO-d₆) may overlap with solvent residues; deuterated chloroform (CDCl₃) provides better resolution .

Q. What strategies optimize yield in multi-step syntheses of this compound?

  • Intermediate trapping : Isolate and stabilize reactive intermediates (e.g., enolates) to prevent side reactions .
  • Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
  • DoE (Design of Experiments) : Systematically vary temperature, solvent polarity, and stoichiometry to identify optimal conditions .

Q. How does the compound’s stereochemistry impact its biological or material properties?

  • Chiral centers : The octahydropyrrolo[3,4-c]pyrrole core has multiple stereocenters. Use chiral HPLC or X-ray crystallography to resolve enantiomers .
  • Structure-activity relationships (SAR) : Compare diastereomers’ binding affinities in target assays (e.g., enzyme inhibition) .

Methodological Guidance

8. Best practices for reproducibility in synthesis:

  • Standardize reagents : Use freshly distilled acetic acid to avoid side reactions in cyclization steps .
  • Monitor reaction progress : Employ TLC (Rf ~0.3 in dichloromethane/methanol 9:1) to track intermediate formation .

9. Addressing low yields in final steps:

  • Byproduct analysis : Use LC-MS to identify hydrolysis products (e.g., free carboxylic acids from ester degradation) .
  • Reductive amination : Introduce protecting groups (e.g., Boc) for sensitive intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.